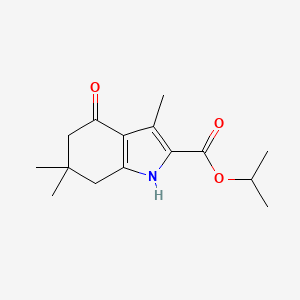

![molecular formula C15H23N3OS B4626286 N-[2-(4-甲基-1-哌嗪基)乙基]-2-(甲硫基)苯甲酰胺](/img/structure/B4626286.png)

N-[2-(4-甲基-1-哌嗪基)乙基]-2-(甲硫基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical routes tailored to enhance specific molecular interactions and activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that introducing bulky moieties and modifying the nitrogen atom significantly affects their activity, highlighting the intricate chemistry involved in creating such compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular docking and structural analysis of various piperazinyl derivatives, aimed at treating Alzheimer’s disease, reveal the critical role of substituents in determining the compounds' binding affinity and therapeutic potential. The structural confirmation of these compounds through IR, 1H-NMR, and EI-MS spectral data provides a deep insight into their molecular framework (Hussain et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives, such as their antibacterial activities against various bacterial strains, is influenced by the structural modifications at the benzamide and piperazine units. These modifications can lead to compounds with significant antibacterial potency, demonstrating the versatile chemical properties of these molecules (Desai & Chikhalia, 2005).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of piperazine derivatives, play a crucial role in their pharmacological profile and application. Studies on the crystalline forms of piperazine-2,5-diones, for instance, have shown different hydrogen-bonding networks, which are pivotal for their solubility and bioavailability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their enantioselective catalytic activity in hydrosilylation reactions, underscore their utility in synthetic chemistry. These properties are influenced by the molecular structure, particularly the presence of specific functional groups that enhance their catalytic efficiency and selectivity (Wang et al., 2006).

科学研究应用

药理特性和行为效应

N-[2-(4-甲基-1-哌嗪基)乙基]-2-(甲硫基)苯甲酰胺以其对多巴胺D2样受体的亲和力和选择性而闻名,已被广泛用于研究中枢多巴胺受体功能和D2样受体在行为中的作用。它已被与典型和非典型抗精神病药进行比较,提供了对多巴胺受体结合及其对行为的影响的见解。该化合物在预测抗精神病活性、学习和记忆的各种成像策略和行为模型中发挥着重要作用,作为了解多巴胺受体功能和行为的重要研究工具Martelle & Nader, 2008。

纳滤膜增强

在环境应用方面,该化合物属于一类基于哌嗪的纳滤膜,已在膜分离性能方面显示出显着改善。这些进步对于软化水、净化、废水处理和水再利用至关重要,突出了该化合物在开发用于环境应用的高性能纳滤膜中的作用Shao et al., 2022。

DNA相互作用和药物设计

该化合物还因其与DNA小沟的相互作用而著称,特别是在Hoechst 33258及其类似物的情况下,它们与富含AT的序列牢固结合。这种相互作用为其在染色体和核染色、核DNA含量分析以及作为研究DNA序列识别和结合的模型系统中铺平了道路。它已应用于合理药物设计,特别是在开发放射防护剂和拓扑异构酶抑制剂中Issar & Kakkar, 2013。

抗分枝杆菌活性

最近的研究突出了哌嗪衍生物(包括N-[2-(4-甲基-1-哌嗪基)乙基]-2-(甲硫基)苯甲酰胺)在抗分枝杆菌治疗中的潜力。这些化合物已显示出对结核分枝杆菌(包括多药耐药和极端耐药菌株)的良好效果,表明其在开发结核病治疗新治疗剂中具有关键作用Girase et al., 2020。

属性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)ethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-17-9-11-18(12-10-17)8-7-16-15(19)13-5-3-4-6-14(13)20-2/h3-6H,7-12H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFULEUEJBUGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylpiperazin-1-yl)ethyl]-2-(methylsulfanyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

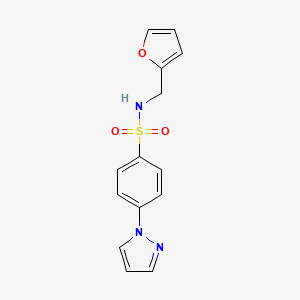

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)

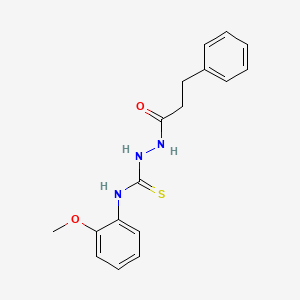

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)

![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)

![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)